1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid
Overview
Description
1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid is a complex organic compound featuring an indole moiety, which is a significant heterocyclic system in natural products and drugs. The compound’s structure includes an indole ring attached to an acetamido group, which is further connected to a cyclopentane ring bearing a carboxylic acid group. This unique structure imparts various chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the cyclization of appropriate precursors using stoichiometric azobisisobutyronitrile and excess aqueous hypophosphorous acid under reflux conditions in 1-propanol . The resulting indole derivative is then coupled with cyclopentanecarboxylic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole to yield the final product .
Chemical Reactions Analysis
1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Scientific Research Applications
1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells or microbial growth . The compound’s ability to undergo electrophilic substitution reactions also allows it to form covalent bonds with target molecules, enhancing its biological activity .
Comparison with Similar Compounds
1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Lysergic acid diethylamide (LSD): A potent hallucinogen with significant effects on the central nervous system.
The uniqueness of this compound lies in its combination of an indole moiety with a cyclopentane ring, which imparts distinct chemical and biological properties not found in other indole derivatives .
Properties
IUPAC Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14(18-16(15(20)21)7-3-4-8-16)9-11-10-17-13-6-2-1-5-12(11)13/h1-2,5-6,10,17H,3-4,7-9H2,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHIPQRVHMZRBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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